molecular formula C16H12F3N3O4S2 B3015689 3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1325686-89-2

3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B3015689
CAS No.: 1325686-89-2
M. Wt: 431.4
InChI Key: TWPHQTYAJGDSKY-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12F3N3O4S2 and its molecular weight is 431.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of novel azetidinones, including compounds structurally related to the specified chemical, have demonstrated significant antibacterial and antifungal activities. These compounds, through facile condensation and cyclocondensation reactions, offer promising leads for the development of new antimicrobial agents (Prajapati & Thakur, 2014).

Anticancer Applications

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has highlighted the potential of these compounds as anticancer agents. The structural modifications in these compounds have been associated with anti-inflammatory and anticancer activities, offering insights into the development of new therapeutic options (Redda & Gangapuram, 2007).

Antitubercular Agents

Novel sulfonyl derivatives, including those with structures related to the specified compound, have shown significant antibacterial and antifungal activities, with some compounds exhibiting excellent antitubercular properties against Mycobacterium tuberculosis H37Rv. These findings support the potential use of these compounds in treating tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

Antioxidant Activities

Derivatives designed by pairing heterocycles with indole and thiophene have been investigated for their antioxidant activities, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors, showcasing the importance of structural modification in enhancing biological activity. Candidate compounds have demonstrated higher antioxidant activity than ascorbic acid, suggesting their potential as effective antioxidants (Aziz et al., 2021).

Mechanism of Action in Plant Protection

Sulfone derivatives containing 1,3,4-oxadiazole moieties have indicated good antibacterial activities against rice bacterial leaf blight, showcasing their potential in agricultural applications. These compounds not only inhibit bacterial growth but also enhance plant resistance against diseases, highlighting their dual function in crop protection (Shi et al., 2015).

Properties

IUPAC Name

3-thiophen-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4S2/c17-16(18,19)25-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-26-15)13-2-1-7-27-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPHQTYAJGDSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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